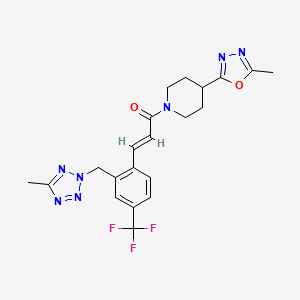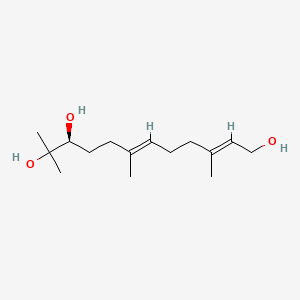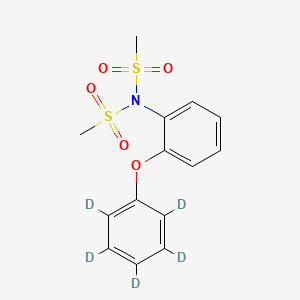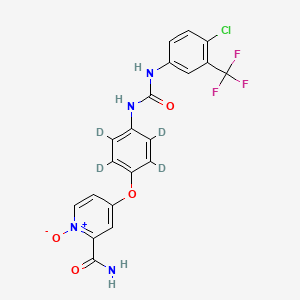
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is a deuterated derivative of N-Desmethyl Sorafenib (pyridine)-N-oxide. This compound is a metabolite of Sorafenib, a multi-kinase inhibitor used in cancer treatment. The deuterium labeling (d4) is used to study the pharmacokinetics and metabolic pathways of Sorafenib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 involves multiple steps, starting from Sorafenib. The process includes:
N-Demethylation: Sorafenib undergoes N-demethylation to form N-Desmethyl Sorafenib.
Oxidation: The pyridine ring is oxidized to form the N-oxide derivative.
Deuterium Labeling: Deuterium atoms are introduced to replace hydrogen atoms, resulting in the d4 derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are used to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Higher oxidation state derivatives.
Reduction: Parent amine (N-Desmethyl Sorafenib).
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 has several scientific research applications:
Pharmacokinetics: Used to study the pharmacokinetics of Sorafenib and its metabolites.
Metabolic Pathways: Helps in understanding the metabolic pathways of Sorafenib.
Drug Development: Used in drug development to study the effects of deuterium labeling on drug metabolism.
Cancer Research: Plays a role in cancer research by providing insights into the mechanism of action of Sorafenib.
Mécanisme D'action
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. The molecular targets include:
Raf-1 and B-Raf: Inhibition of these kinases disrupts the MAPK/ERK signaling pathway, leading to reduced tumor cell proliferation.
VEGFR-2: Inhibition of VEGFR-2 reduces angiogenesis, limiting the blood supply to tumors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Desmethyl Sorafenib: The non-deuterated version of the compound.
Sorafenib: The parent compound from which N-Desmethyl Sorafenib is derived.
Regorafenib: Another multi-kinase inhibitor with similar targets.
Uniqueness
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracking the compound in biological systems, providing valuable insights into its metabolism and distribution.
Propriétés
Formule moléculaire |
C20H14ClF3N4O4 |
|---|---|
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)/i1D,2D,4D,5D |
Clé InChI |
VYTLLTTWWZIYME-GYABSUSNSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=[N+](C=C3)[O-])C(=O)N)[2H] |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



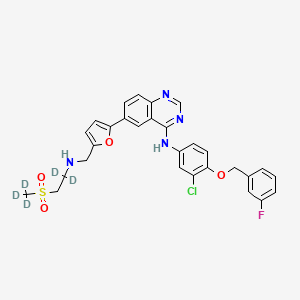
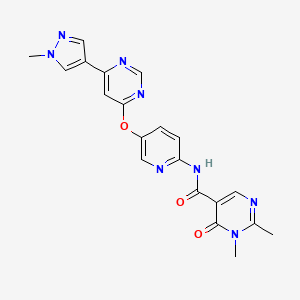
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
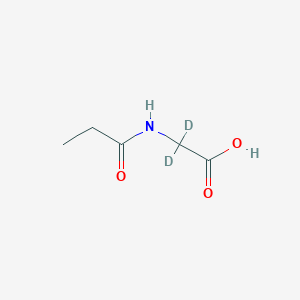

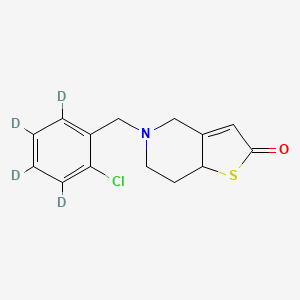
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)


